N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a hybrid scaffold of imidazo[1,2-a]pyridine and a substituted thiazole carboxamide. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C24H18N4OS |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H18N4OS/c1-16-22(30-24(25-16)17-8-3-2-4-9-17)23(29)26-19-11-7-10-18(14-19)20-15-28-13-6-5-12-21(28)27-20/h2-15H,1H3,(H,26,29) |
InChI Key |
JFOVZOHFIMVXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=CC5=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Imidazo[1,2-A]pyridine Core: This step involves the cyclization of 2-aminopyridine with α-bromoketones under mild conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents.
Synthesis of Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity arises from its functional groups and aromatic systems:
-
Electrophilic substitution : The aromatic rings (phenyl, imidazo[1,2-a]pyridine) undergo electrophilic attack, facilitated by directing groups such as nitrogen atoms in the heterocycles.
-
Nucleophilic attack : The carbonyl group in the thiazole carboxamide moiety is susceptible to nucleophilic substitution, particularly under basic conditions.
-
Oxidation : The sulfur atom in the thiazole ring may undergo oxidation, depending on reaction conditions.
Characterization Methods
Structural confirmation is achieved via:
| Technique | Application | Key Findings |
|---|---|---|
| 1H NMR | Proton environment analysis | Assignment of aromatic and amide protons |
| 13C NMR | Carbon chemical shift analysis | Determination of carbonyl and aromatic carbons |
| Mass Spectrometry | Molecular weight verification | Confirmation of molecular formula (C24H18N4OS) |
| FT-IR | Functional group identification | Detection of amide (N-H stretch) and carbonyl (C=O) peaks |
For example, the FT-IR spectrum of a similar imidazo[1,2-a]pyrimidine derivative showed characteristic amide and aromatic C-H stretching vibrations .
Potential Reaction Types and Conditions
Reactions depend on the functional groups and reaction conditions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Amidation | Amine coupling agents | Amide bond formation |
| Electrophilic substitution | Lewis acids (e.g., FeCl3) | Substituted aromatic derivatives |
| Oxidation | Oxidizing agents (e.g., H2O2) | Thiazole sulfoxide/sulfone derivatives |
Reactions are typically conducted under inert atmospheres to prevent uncontrolled oxidation.
Comparison of Reaction Parameters
| Parameter | Description | Impact on Reactivity |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) | Influences nucleophilicity and reaction rates |
| Temperature | Room temperature vs. elevated | Controls reaction kinetics and selectivity |
| Catalyst | Acidic vs. basic conditions | Directs site of reaction (e.g., electrophilic vs. nucleophilic attack) |
For instance, ethanol at room temperature enables efficient condensation reactions for imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb). A related compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, indicating potent antitubercular activity . The pharmacokinetic profiles of these compounds were favorable, showing good absorption and distribution in biological systems.
Table 1: Pharmacokinetic Evaluation of Antitubercular Agents
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |
|---|---|---|---|---|
| 13 | 411 | 181 | 0.25 | 5 |
| 18 | 3850 | 337 | 0.5 | ND |
The results suggest that the imidazo[1,2-a]pyridine scaffold can be optimized for enhanced activity against drug-resistant strains of Mtb.
Anticancer Properties
Compounds featuring imidazo[1,2-a]pyridine moieties have also been investigated for their anticancer properties. Specifically, N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has shown promise in inhibiting c-KIT kinase activity. This kinase is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) . The ability to inhibit c-KIT across multiple mutations makes this compound a candidate for targeted cancer therapies.
Kinase Inhibition
The structural features of this compound suggest potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways and are often dysregulated in cancer. The compound's ability to interact with specific kinase targets can lead to the development of novel therapeutic agents aimed at treating various malignancies.
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of imidazo[1,2-a]pyridine derivatives with diverse biological activities. For instance, one study synthesized a series of compounds and evaluated their activity against Mtb, demonstrating that modifications to the imidazo[1,2-a]pyridine structure could significantly enhance antimicrobial potency .
Another investigation focused on the molecular dynamics simulations of similar compounds to understand their binding affinities and interaction mechanisms with target proteins involved in cancer progression. These insights are vital for designing more effective inhibitors with reduced side effects.
Mechanism of Action
The mechanism of action of N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
- ND-11543: This compound (imidazo[2,1-b]thiazole-5-carboxamide) shares a thiazole-carboxamide motif but differs in its core heterocycle (imidazo[2,1-b]thiazole vs. imidazo[1,2-a]pyridine).
- Imidazo[1,2-a]pyrimidine Derivatives : Compounds like 4-[6-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]pyridin-2-yl]-1,2-thiazole () replace pyridine with pyrimidine, introducing additional nitrogen atoms. This modification could enhance hydrogen-bonding capacity but may reduce cell permeability due to increased polarity .
Substituent Analysis
- Thiazole Substituents : The target compound’s 4-methyl and 2-phenyl groups on the thiazole ring contrast with analogs like N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (), which features a sulfonyl group. Methyl and phenyl substituents likely improve lipophilicity, favoring membrane penetration, whereas sulfonyl groups enhance solubility but may reduce CNS bioavailability .
- Fluorinated Derivatives: Several compounds in and incorporate trifluoromethyl or pentafluoroethyl groups. These substituents are known to improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions. The absence of such groups in the target compound suggests a trade-off between metabolic resistance and synthetic complexity .
Pharmacological Implications
While specific activity data for the target compound are unavailable, structural comparisons suggest:
- The imidazo[1,2-a]pyridine-thiazole hybrid may target kinases or GPCRs, similar to imidazo[2,1-b]thiazole-based anti-tuberculosis agents (e.g., ND-11543) .
- The phenyl group at position 2 of the thiazole could mimic tyrosine or phenylalanine side chains in enzyme active sites, enhancing competitive inhibition .
Biological Activity
N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H20N4OS
- Molecular Weight : 384.49 g/mol
The thiazole and imidazopyridine moieties contribute to its pharmacological properties, enhancing interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated across several dimensions:
1. Anticancer Activity
Research has indicated that derivatives of thiazole and imidazopyridine possess significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 3.2 |
| Compound B | DU145 (Prostate) | 6.8 |
| Compound C | A549 (Lung) | 8.4 |
These results suggest that the compound may induce apoptosis through mechanisms involving caspase activation and cell cycle disruption .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb):
| Derivative | IC50 (µM) | Target Organism |
|---|---|---|
| IT10 | 2.32 | Mtb H37Ra |
| IT06 | 15.22 | Mtb H37Ra |
These findings indicate selective inhibition of Mtb, highlighting the potential for developing new antitubercular agents from this chemical class .
3. Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of this compound. Studies have shown that derivatives can significantly inhibit lipid peroxidation, with some exhibiting EC50 values below 0.7 mM in various assays .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways through caspase-dependent mechanisms.
- Reactive Oxygen Species (ROS) Generation : Antioxidant activities may be linked to the modulation of ROS levels within cells.
Case Studies
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Study on Anticancer Activity : A recent study demonstrated that a related compound displayed potent anticancer activity against multiple cancer cell lines with low toxicity towards normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Efficacy : Another investigation highlighted the selective activity against Mtb without significant effects on non-tuberculous mycobacteria, indicating potential for targeted therapy in tuberculosis treatment.
Q & A
Basic: How can I optimize the synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide to improve yield and purity?
Methodological Answer:
The synthesis of heterocyclic compounds like this thiazole-carboxamide derivative often involves multi-step reactions. Key factors include solvent selection, catalyst efficiency, and reaction time. For example:
- Solvent Choice: Polar aprotic solvents like DMF (dimethylformamide) are effective for nucleophilic substitutions, as seen in analogous syntheses of imidazo-pyridine derivatives .
- Base Optimization: Potassium carbonate (K₂CO₃) is commonly used to deprotonate intermediates and facilitate coupling reactions. A molar ratio of 1:1.2 (reagent:base) can minimize side reactions .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol can enhance purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Basic: What spectroscopic and analytical methods are recommended for structural confirmation of this compound?
Methodological Answer:
Comprehensive characterization requires a combination of techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of imidazo[1,2-a]pyridine (δ 7.5–9.0 ppm for aromatic protons) and thiazole (δ 2.4 ppm for methyl groups). Compare shifts to structurally similar compounds, such as 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .
- Elemental Analysis: Validate empirical formula (e.g., C₂₄H₁₉N₅OS) with ≤0.3% deviation between calculated and observed values .
- Mass Spectrometry: High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1234) and rule out impurities .
Advanced: How can computational methods guide the design of derivatives with improved bioactivity?
Methodological Answer:
Computational approaches like molecular docking and quantum chemical calculations are critical for structure-activity relationship (SAR) studies:
- Docking Simulations: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, imidazo-pyridine derivatives often bind via π-π stacking and hydrogen bonding, as seen in compound 9c’s interaction with α-glucosidase .
- Reaction Path Search: Apply quantum chemistry (e.g., DFT) to predict feasible reaction pathways and transition states. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 40% .
- ADMET Prediction: Tools like SwissADME can screen for pharmacokinetic liabilities (e.g., poor solubility) early in derivative design .
Advanced: How should researchers address contradictions in spectral data or biological activity across studies?
Methodological Answer:
Contradictions often arise from experimental variability or structural nuances. Mitigation strategies include:
- Replication: Reproduce synthesis and bioassays under standardized conditions (e.g., fixed pH, temperature). For example, discrepancies in imidazo-pyridine bioactivity may stem from minor substituent changes (e.g., 4-methyl vs. 4-fluorophenyl) .
- Crystallography: Resolve ambiguous NMR assignments via single-crystal X-ray diffraction, as demonstrated for 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .
- Meta-Analysis: Cross-reference data from independent studies. A 2022 review highlighted that thiazole-5-carboxamides with para-substituted phenyl groups show consistent logP values (~3.5±0.2), aiding solubility comparisons .
Advanced: What strategies are effective for elucidating the reaction mechanism of thiazole-carboxamide formation?
Methodological Answer:
Mechanistic studies require kinetic and isotopic labeling approaches:
- Kinetic Profiling: Monitor intermediates via in-situ FTIR or HPLC. For example, the cyclization of 1,3-thiazole precursors often follows second-order kinetics under basic conditions .
- Isotopic Labeling: Use ¹⁵N-labeled amines to trace the incorporation of nitrogen into the thiazole ring. This confirmed a nucleophilic aromatic substitution mechanism in analogous syntheses .
- DFT Calculations: Simulate potential energy surfaces to identify rate-limiting steps. For imidazo-pyridine coupling, the transition state energy is ~25 kcal/mol, favoring DMF as a solvent .
Basic: What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?
Methodological Answer:
Reproducibility hinges on strict protocol adherence:
- Reagent Quality: Use freshly distilled DMF to avoid dimethylamine contamination, which can deactivate catalysts .
- Temperature Control: Maintain reactions at 25±2°C for imidazo-pyridine coupling to prevent side product formation .
- Documentation: Record exact molar ratios (e.g., 1:1.1 for acyl chloride:amine) and stirring speeds. A 2020 study showed that 500 rpm agitation improves mixing efficiency by 30% in heterogeneous reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
